1-Dehydrocorticosterone 21-Acetate

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

分子式 |

C23H30O5 |

|---|---|

分子量 |

386.5 g/mol |

IUPAC 名称 |

[2-[(8S,9S,10R,11S,13S,14S,17S)-11-hydroxy-10,13-dimethyl-3-oxo-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate |

InChI |

InChI=1S/C23H30O5/c1-13(24)28-12-20(27)18-7-6-17-16-5-4-14-10-15(25)8-9-22(14,2)21(16)19(26)11-23(17,18)3/h8-10,16-19,21,26H,4-7,11-12H2,1-3H3/t16-,17-,18+,19-,21+,22-,23-/m0/s1 |

InChI 键 |

AUJYIXRHRTVZNY-ZWFCQKKLSA-N |

手性 SMILES |

CC(=O)OCC(=O)[C@H]1CC[C@@H]2[C@@]1(C[C@@H]([C@H]3[C@H]2CCC4=CC(=O)C=C[C@]34C)O)C |

规范 SMILES |

CC(=O)OCC(=O)C1CCC2C1(CC(C3C2CCC4=CC(=O)C=CC34C)O)C |

产品来源 |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1-Dehydrocorticosterone 21-Acetate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 1-Dehydrocorticosterone 21-Acetate, a derivative of corticosterone (B1669441). The primary focus is on the microbial biotransformation pathway, which is widely regarded as the most efficient and selective method for the crucial 1(2)-dehydrogenation step.

Introduction

This compound is a steroid derivative characterized by the introduction of a double bond at the C1-C2 position of the A ring of corticosterone 21-acetate. This structural modification is of significant interest in medicinal chemistry as it can profoundly alter the biological activity of corticosteroids. The synthesis of this compound, and analogous 1-dehydrogenated steroids like prednisolone (B192156) and prednisone, is a key process in the pharmaceutical industry. While chemical methods for this transformation exist, they often involve multiple steps and harsh reagents.[1] In contrast, microbial biotransformation offers a highly specific, environmentally benign, and efficient alternative.[1]

Synthesis Pathway

The synthesis of this compound from its precursor, Corticosterone 21-acetate, is a single-step dehydrogenation reaction.

Overall Reaction:

Corticosterone 21-acetate → this compound

This transformation is catalyzed by the enzyme 3-ketosteroid-Δ¹-dehydrogenase, which is produced by various microorganisms.

Figure 1: Synthesis pathway of this compound.

Microbial Biotransformation

The most effective method for the 1(2)-dehydrogenation of corticosteroids is through microbial biotransformation. Species such as Arthrobacter simplex and various Rhodococcus strains are widely employed for this purpose due to their high 3-ketosteroid-Δ¹-dehydrogenase activity.[1][2]

Quantitative Data

| Substrate | Microorganism | Product | Yield (%) | Reaction Time (h) | Reference |

| Hydrocortisone | Rhodococcus coprophilus | Prednisolone | 97 | 24 | [2] |

| Cortisone (B1669442) | Rhodococcus coprophilus | Prednisone | 94 | 24 | [1] |

| Cortisone Acetate (B1210297) | Engineered Arthrobacter simplex | Prednisone Acetate | ~80 | Reduced by 20h | [3] |

| Hydrocortisone | Recombinant Mycolicibacterium smegmatis | Prednisolone | 95.4 | Not specified | [4] |

Experimental Protocols

The following is a representative experimental protocol for the microbial 1(2)-dehydrogenation of a corticosteroid 21-acetate, based on established procedures for similar substrates.[1][5]

Microorganism and Culture Conditions

-

Microorganism: Rhodococcus coprophilus or Arthrobacter simplex.

-

Culture Medium (Plate Count Broth - PCB):

-

Yeast extract: 5 g/L

-

Peptone: 10 g/L

-

Dextrose: 1 g/L

-

Adjust pH to 7.0-7.2.

-

-

Inoculum Preparation:

-

Aseptically transfer a loopful of the microbial culture from a slant to a 50 mL Erlenmeyer flask containing 20 mL of sterile PCB medium.

-

Incubate at 30°C and 110 rpm in an orbital shaker for 48 hours.

-

Semi-Preparative Biotransformation

-

Reaction Setup:

-

Transfer the entire inoculum culture into a 500 mL Erlenmeyer flask containing 200 mL of sterile PCB medium.

-

Incubate for an additional 48 hours under the same conditions (30°C, 110 rpm).

-

Prepare a stock solution of the substrate, Corticosterone 21-acetate, by dissolving 0.2 g in 2 mL of dimethyl sulfoxide (B87167) (DMSO).

-

Add the substrate solution to the microbial culture.

-

Maintain the culture under the same incubation conditions for up to 72 hours.

-

-

Monitoring the Reaction:

-

Withdraw 1 mL samples every 24 hours.

-

Monitor the progress of the reaction by thin-layer chromatography (TLC) on silica (B1680970) gel plates, using an appropriate eluent system (e.g., ethyl acetate/cyclohexane 50/50).[5]

-

Product Extraction and Purification

-

Once the reaction has reached completion (as determined by TLC), terminate the biotransformation.

-

Harvest the cells by centrifugation (e.g., 5242 RCF for 20 minutes).[1]

-

Extract the supernatant with an organic solvent such as ethyl acetate (3 x 80 mL).[1]

-

Combine the organic layers and dry over anhydrous sodium sulfate.

-

Evaporate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in cyclohexane) to yield pure this compound.[5]

Experimental Workflow

The following diagram illustrates the general workflow for the microbial synthesis of this compound.

Figure 2: Experimental workflow for microbial synthesis.

Conclusion

The synthesis of this compound is most effectively achieved through microbial biotransformation, utilizing the 1(2)-dehydrogenation capabilities of microorganisms such as Arthrobacter simplex and Rhodococcus species. This method offers high yields and specificity under mild reaction conditions, presenting a significant advantage over traditional chemical synthesis routes. The provided experimental protocol, based on established procedures for analogous corticosteroids, serves as a robust starting point for researchers and drug development professionals in the synthesis of this and other valuable 1-dehydrogenated steroid compounds. Further optimization of reaction parameters for the specific substrate, Corticosterone 21-acetate, may lead to even higher efficiencies and yields.

References

- 1. Δ1-Dehydrogenation and C20 Reduction of Cortisone and Hydrocortisone Catalyzed by Rhodococcus Strains - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Construction of engineered Arthrobacter simplex with improved performance for cortisone acetate biotransformation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Biotransformation of Cortisone with Rhodococcus rhodnii: Synthesis of New Steroids - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Mechanism of Action of 1-Dehydrocorticosterone 21-Acetate

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Dehydrocorticosterone 21-Acetate, a synthetic glucocorticoid, is the acetate (B1210297) ester of prednisolone (B192156).[1][2] Its therapeutic efficacy, primarily as an anti-inflammatory and immunosuppressive agent, is rooted in its complex interactions at the cellular and molecular levels.[3] This document provides a comprehensive technical overview of its mechanism of action, detailing the core signaling pathways, summarizing available quantitative data, and outlining key experimental methodologies. The primary mechanism involves binding to the cytosolic glucocorticoid receptor (GR), which then modulates gene expression through genomic and non-genomic pathways.[4][5] These actions culminate in the suppression of pro-inflammatory mediators and the promotion of anti-inflammatory factors.[1][6]

Introduction: The Glucocorticoid Receptor (GR) Signaling Axis

This compound, a prodrug, is hydrolyzed in the body to its active form, prednisolone.[4] As a lipophilic molecule, prednisolone passively diffuses across the cell membrane to engage its primary target: the glucocorticoid receptor (GR).[4][7] In its inactive state, GR resides in the cytoplasm as part of a multi-protein complex, which includes heat shock proteins (Hsp90, Hsp70) and immunophilins.[8][9] This complex maintains the receptor in a high-affinity conformation for ligand binding.[9]

Upon binding by prednisolone, the GR undergoes a significant conformational change, leading to the dissociation of the chaperone proteins.[9][10] This activated ligand-receptor complex then translocates into the nucleus, where it exerts its profound effects on gene transcription.[4][10] The effects of glucocorticoids can be broadly categorized into genomic and non-genomic actions.[11][12]

Genomic Mechanisms of Action

The genomic effects, which constitute the majority of the anti-inflammatory and immunosuppressive actions of glucocorticoids, are mediated by the nuclear GR and involve direct or indirect regulation of gene expression.[11] These processes typically manifest over hours to days.[1] The two primary genomic mechanisms are transactivation and transrepression.

Transactivation: Upregulation of Anti-inflammatory Genes

In the nucleus, activated GR homodimers can bind directly to specific DNA sequences known as Glucocorticoid Response Elements (GREs) located in the promoter regions of target genes.[4][13] This binding typically initiates the transcription of genes with anti-inflammatory properties, such as lipocortin-1 (annexin A1), interleukin-10 (IL-10), and Mitogen-activated protein kinase phosphatase-1 (MKP-1).[1][14] These proteins, in turn, suppress inflammation by inhibiting phospholipase A2, reducing pro-inflammatory cytokine production, and deactivating inflammatory signaling kinases.[1]

Transrepression: Downregulation of Pro-inflammatory Genes

Transrepression is considered a major contributor to the anti-inflammatory effects of glucocorticoids.[15][16] In this mechanism, the activated GR monomer does not bind directly to DNA. Instead, it interacts with and inhibits the activity of pro-inflammatory transcription factors, most notably Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1).[11][16] By physically tethering to these factors, GR prevents them from binding to their respective DNA response elements, thereby repressing the transcription of a wide array of pro-inflammatory genes, including cytokines (e.g., TNF-α, IL-1β), chemokines, and adhesion molecules.[14][17]

Non-Genomic Mechanisms of Action

In addition to the slower genomic effects, glucocorticoids can elicit rapid, non-transcriptional responses.[4] These non-genomic effects occur within minutes and are often mediated by interactions with cellular membranes or membrane-bound GRs (mGCR), as well as through cytosolic GR-mediated effects that do not involve gene transcription.[11][18] These mechanisms can modulate ion channel activity and various cytoplasmic protein kinases, contributing to the rapid therapeutic responses seen with high-dose glucocorticoid therapy.[11][19]

Quantitative Data Summary

| Compound | Assay Target / Cell Line | Endpoint | Potency Value (M) | Reference |

| Fluticasone propionate | GM-CSF release / A549 | Inhibition (EC₅₀) | 1.8 x 10⁻¹¹ | [17] |

| Budesonide | GM-CSF release / A549 | Inhibition (EC₅₀) | 5.0 x 10⁻¹¹ | [17] |

| Dexamethasone | GM-CSF release / A549 | Inhibition (EC₅₀) | 2.2 x 10⁻⁹ | [17] |

| Fluticasone propionate | 3xκB Reporter Assay | Inhibition (IC₅₀) | 0.5 x 10⁻¹¹ | [17] |

| Budesonide | 3xκB Reporter Assay | Inhibition (IC₅₀) | 2.7 x 10⁻¹¹ | [17] |

| Dexamethasone | 3xκB Reporter Assay | Inhibition (IC₅₀) | 0.5 x 10⁻⁹ | [17] |

Table 1: Comparative potency of various glucocorticoids in in-vitro anti-inflammatory assays. Data demonstrates the high potency associated with transrepression (inhibition of NF-κB activity).

Key Experimental Protocols

The characterization of glucocorticoid receptor agonists relies on a suite of well-established in-vitro and cellular assays.

Glucocorticoid Receptor Binding Assay

Objective: To determine the binding affinity of a compound for the glucocorticoid receptor.

Methodology (Radioligand Binding Assay):

-

Preparation: Human recombinant GR is incubated with a radiolabeled glucocorticoid (e.g., ³H-dexamethasone) of known high affinity and concentration.

-

Competition: Increasing concentrations of the unlabeled test compound (e.g., prednisolone) are added to the mixture. The test compound competes with the radioligand for binding to the GR.

-

Separation: After reaching equilibrium, bound and free radioligand are separated, typically by vacuum filtration through a glass fiber filter that traps the receptor-ligand complex.

-

Detection: The radioactivity trapped on the filters is quantified using liquid scintillation counting.

-

Analysis: The data is used to generate a competition curve, from which the IC₅₀ (concentration of test compound that displaces 50% of the radioligand) is calculated. The binding affinity (Ki) can then be determined using the Cheng-Prusoff equation.

NF-κB Reporter Gene Assay

Objective: To quantify the ability of a compound to inhibit NF-κB-mediated gene transcription (transrepression).

Methodology:

-

Cell Culture: A suitable human cell line (e.g., A549 lung epithelial cells) is transiently or stably transfected with a reporter plasmid. This plasmid contains a reporter gene (e.g., luciferase) under the control of a promoter with multiple NF-κB binding sites.

-

Treatment: Cells are pre-treated with various concentrations of the test compound for a set period (e.g., 1 hour).

-

Stimulation: NF-κB activation is induced by adding a pro-inflammatory stimulus, such as Tumor Necrosis Factor-alpha (TNF-α) or Interleukin-1 beta (IL-1β).

-

Lysis & Measurement: After an incubation period (e.g., 6-8 hours), cells are lysed, and the activity of the reporter enzyme (luciferase) is measured using a luminometer.

-

Analysis: The reduction in luciferase activity in the presence of the test compound relative to the stimulated control indicates inhibition of NF-κB. An IC₅₀ value is calculated to determine the compound's potency.

Conclusion

The mechanism of action of this compound is multifaceted, primarily driven by the genomic actions of its active metabolite, prednisolone, through the glucocorticoid receptor. The dual capacity to transactivate anti-inflammatory genes and, more critically, to transrepress key pro-inflammatory transcription factors like NF-κB, forms the foundation of its potent therapeutic effects.[17] Understanding these intricate signaling pathways and the quantitative methods used to assess them is crucial for the rational design and development of next-generation glucocorticoids with improved therapeutic profiles and reduced side effects.[11]

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Prednisolone Acetate (Omnipred) | Glucocorticoid Receptor agonist | CAS 52-21-1 | immunosuppressant, anti-inflammatory, and anti-allergic agent| InvivoChem [invivochem.com]

- 3. What is Prednisolone Acetate used for? [synapse.patsnap.com]

- 4. What is the mechanism of Prednisolone Acetate? [synapse.patsnap.com]

- 5. Genomic and non-genomic effects of glucocorticoids: implications for breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Corticosteroid - Wikipedia [en.wikipedia.org]

- 7. Prednisone | C21H26O5 | CID 5865 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Corticosteroids-Mechanisms of Action in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Glucocorticoid receptor signaling in health and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 11. droracle.ai [droracle.ai]

- 12. mdpi.com [mdpi.com]

- 13. The Biology of the Glucocorticoid Receptor: New Signaling Mechanisms in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 14. publications.ersnet.org [publications.ersnet.org]

- 15. pnas.org [pnas.org]

- 16. Transrepression - Wikipedia [en.wikipedia.org]

- 17. Ligand-induced differentiation of glucocorticoid receptor (GR) trans-repression and transactivation: preferential targetting of NF-κB and lack of I-κB involvement - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Genomic and non-genomic actions of glucocorticoids in asthma - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Genomic and non-genomic effects of glucocorticoids: implications for breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

1-Dehydrocorticosterone 21-Acetate: An In-Depth Technical Guide on its Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Dehydrocorticosterone 21-Acetate is a synthetic steroid derivative of corticosterone, characterized by the introduction of a double bond between carbons 1 and 2 of the pregnane (B1235032) skeleton and the acetylation of the hydroxyl group at position 21. While its existence and synthesis are documented, a comprehensive understanding of its biological activity remains elusive within publicly accessible scientific literature. This technical guide aims to consolidate the available information on this compound, highlight the general principles of corticosteroid structure-activity relationships that may inform its potential activity, and identify the significant gaps in our current knowledge.

Introduction

Corticosteroids are a class of steroid hormones synthesized in the adrenal cortex, broadly categorized into glucocorticoids and mineralocorticoids. Glucocorticoids, such as cortisol, primarily regulate metabolism and possess potent anti-inflammatory and immunosuppressive properties. Mineralocorticoids, like aldosterone, are crucial for maintaining electrolyte and water balance. Synthetic corticosteroids have been developed to optimize therapeutic effects while minimizing adverse reactions. This compound is one such synthetic derivative.

This document provides a survey of the known information regarding this compound and places it within the broader context of corticosteroid pharmacology.

Chemical Structure and Synthesis

This compound is structurally derived from corticosterone. The key modifications are:

-

Dehydrogenation at C1-C2: The introduction of a double bond between the first and second carbon atoms in the A-ring of the steroid nucleus. This modification is known to enhance glucocorticoid activity, as seen in the transformation of hydrocortisone (B1673445) to prednisolone.

-

Acetylation at C21: The hydroxyl group at the 21st position is esterified to form an acetate (B1210297) group.

Anticipated Biological Activity Based on Structure-Activity Relationships

Due to the lack of direct experimental data, the biological activity of this compound can be inferred from established structure-activity relationships (SAR) of corticosteroids.

Glucocorticoid Activity

The presence of the 1,4-diene-3-one moiety in the A-ring is a strong indicator of potential glucocorticoid activity. This structural feature generally increases the affinity for the glucocorticoid receptor (GR) and enhances anti-inflammatory potency.

However, the 21-acetate group is known to influence the pharmacokinetic and pharmacodynamic properties of corticosteroids. Generally, 21-acetylation of corticosteroids tends to decrease their binding affinity for the glucocorticoid receptor compared to their parent 21-hydroxyl counterparts. This suggests that this compound might be a less potent glucocorticoid agonist than 1-Dehydrocorticosterone itself. It is possible that the acetate ester acts as a prodrug, being hydrolyzed in vivo to the more active 21-hydroxyl form.

Mineralocorticoid Activity

The mineralocorticoid activity of synthetic corticosteroids is highly variable and depends on the specific structural modifications. The primary determinant of mineralocorticoid activity is the interaction with the mineralocorticoid receptor (MR). The introduction of a 1-dehydro modification can have variable effects on mineralocorticoid activity. Without experimental data, it is difficult to predict the mineralocorticoid potency of this compound.

Quantitative Data

A thorough search of scientific databases and literature has not yielded any specific quantitative data on the biological activity of this compound. The following tables are therefore presented as templates for the type of data that would be necessary to characterize its activity fully.

Table 1: Glucocorticoid Receptor (GR) and Mineralocorticoid Receptor (MR) Binding Affinity

| Compound | Receptor | Binding Affinity (IC50, nM) | Relative Binding Affinity (%) |

| This compound | GR | Data not available | Data not available |

| MR | Data not available | Data not available | |

| Dexamethasone (Reference) | GR | Typical Value | 100 |

| Aldosterone (Reference) | MR | Typical Value | 100 |

Table 2: In Vitro Functional Activity

| Compound | Assay | EC50 (nM) | Emax (%) |

| This compound | GR-mediated transactivation | Data not available | Data not available |

| MR-mediated transactivation | Data not available | Data not available |

Table 3: In Vivo Anti-inflammatory Potency

| Compound | Animal Model | Assay | ED50 (mg/kg) | Relative Potency |

| This compound | Rat | Carrageenan-induced paw edema | Data not available | Data not available |

| Hydrocortisone (Reference) | Rat | Carrageenan-induced paw edema | Typical Value | 1 |

Experimental Protocols

The absence of published studies on the biological activity of this compound means there are no specific experimental protocols to report. However, standard methodologies for evaluating the biological activity of a novel corticosteroid would include:

Receptor Binding Assays

A competitive binding assay would be employed to determine the affinity of this compound for the glucocorticoid and mineralocorticoid receptors.

-

Objective: To measure the concentration of the compound required to displace a radiolabeled ligand from the respective receptors.

-

General Protocol:

-

Prepare a cytosolic fraction containing the receptor of interest (GR or MR) from a suitable cell line or tissue.

-

Incubate the receptor preparation with a constant concentration of a high-affinity radiolabeled ligand (e.g., [³H]dexamethasone for GR, [³H]aldosterone for MR).

-

Add increasing concentrations of unlabeled this compound.

-

After incubation, separate the receptor-bound from the free radioligand.

-

Measure the radioactivity of the bound fraction.

-

Calculate the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.

-

In Vitro Functional Assays (Transactivation Assays)

These assays measure the ability of the compound to activate the transcriptional activity of the GR or MR.

-

Objective: To determine if the compound acts as an agonist or antagonist and to quantify its potency and efficacy.

-

General Protocol:

-

Use a cell line that has been transiently or stably transfected with an expression vector for the human GR or MR and a reporter gene (e.g., luciferase) under the control of a hormone-responsive promoter.

-

Treat the cells with increasing concentrations of this compound.

-

After an appropriate incubation period, lyse the cells and measure the reporter gene activity.

-

Plot the response as a function of the compound concentration to determine the EC50 and Emax values.

-

In Vivo Assays

Animal models are used to assess the physiological effects of the compound.

-

Anti-inflammatory Activity: The carrageenan-induced paw edema model in rats is a standard assay.

-

Objective: To evaluate the ability of the compound to reduce acute inflammation.

-

General Protocol:

-

Administer this compound or a vehicle control to groups of rats.

-

After a set period, induce inflammation by injecting carrageenan into the plantar surface of the hind paw.

-

Measure the paw volume at various time points after the carrageenan injection.

-

Calculate the percentage of inhibition of edema for each dose of the compound.

-

-

-

Mineralocorticoid Activity: The adrenalectomized rat model is used to assess effects on electrolyte balance.

-

Objective: To determine the effect of the compound on urinary sodium and potassium excretion.

-

General Protocol:

-

Use adrenalectomized rats to eliminate the influence of endogenous mineralocorticoids.

-

Administer this compound or a vehicle control.

-

Collect urine over a specified period and measure the concentrations of sodium and potassium.

-

A decrease in the Na+/K+ ratio indicates mineralocorticoid activity.

-

-

Signaling Pathways and Logical Relationships

As no specific biological activity has been documented for this compound, a diagram of its signaling pathway cannot be constructed. However, a generalized workflow for the characterization of a novel synthetic corticosteroid is presented below.

Caption: A generalized workflow for the preclinical evaluation of a novel synthetic corticosteroid.

Conclusion and Future Directions

The biological activity of this compound is largely uncharacterized in the public domain. Based on its chemical structure, it is plausible that it possesses glucocorticoid activity, although its potency is likely modulated by the 21-acetate group. Its mineralocorticoid activity remains entirely speculative.

To provide a comprehensive understanding of this compound, further research is imperative. The experimental protocols outlined in this guide provide a roadmap for the systematic evaluation of its receptor binding, functional activity, and in vivo effects. Such studies would be essential to determine if this compound or its potential metabolites have any therapeutic potential or if it primarily serves as a synthetic intermediate. For researchers in the field of steroid chemistry and pharmacology, the elucidation of the biological profile of this compound would contribute valuable data to the broader understanding of corticosteroid structure-activity relationships.

An In-depth Technical Guide to the Chemical Properties of 1-Dehydrocorticosterone 21-Acetate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical and physical properties of 1-Dehydrocorticosterone 21-Acetate. The information is curated for researchers, scientists, and professionals involved in drug development and related fields. This document summarizes key quantitative data in structured tables, outlines relevant experimental protocols, and visualizes the presumed signaling pathway.

Core Chemical Properties

This compound, an acetylated derivative of corticosterone (B1669441) dehydrogenated at the one position, is a steroid of interest in synthetic and metabolic studies.[1][2][3] Its fundamental chemical and physical properties are summarized below.

| Property | Value | Source |

| Molecular Formula | C₂₃H₃₀O₅ | [1][3] |

| Molecular Weight | 386.48 g/mol | [2] |

| IUPAC Name | (11β)-11-hydroxy-3,20-dioxopregna-1,4-dien-21-yl acetate (B1210297) | [4] |

| CAS Number | 58652-04-3 | [1][3] |

| Appearance | Solid | [1][3] |

| UV max (λmax) | 244 nm | [1][3] |

| Storage Temperature | -20°C | [1] |

Solubility Data

The solubility of this compound in various solvents is a critical parameter for its handling and application in experimental settings.

| Solvent | Solubility | Source |

| Dimethylformamide (DMF) | 16 mg/mL | [1][3] |

| Dimethyl sulfoxide (B87167) (DMSO) | 12 mg/mL | [1][3] |

| Ethanol | 2 mg/mL | [1][3] |

| Phosphate-buffered saline (PBS), pH 7.2 | 0.30 mg/mL | [1][3] |

Experimental Protocols

While specific, detailed experimental protocols for the synthesis, purification, and analysis of this compound are not extensively documented in readily available literature, established methods for corticosteroids can be adapted.

Synthesis

This compound has been utilized as a precursor in the synthesis of 21-hydroxypregna-1,4-diene-3,11,20-trione, a metabolite found in the skate (Raja sp.).[2][3][5] The synthesis of related 21-acetoxy steroids often involves the acetylation of the corresponding 21-hydroxy steroid. A general approach to acetylation of a 21-hydroxysteroid involves reacting the steroid with acetic anhydride (B1165640) in a suitable solvent like pyridine.

A patent for the preparation of hydrocortisone (B1673445) acetate describes an acetylation step that could be analogous. In this procedure, a 21-iodo precursor is reacted with potassium acetate and glacial acetic acid in DMF, followed by heating.[6]

Purification

Purification of corticosteroids is commonly achieved through preparative High-Performance Liquid Chromatography (HPLC).[7] A reversed-phase C18 column is typically employed with a mobile phase gradient of water and an organic solvent mixture, such as acetonitrile (B52724) and methanol.[7] Given the solubility profile of this compound, a mobile phase system involving acetonitrile and water would be a suitable starting point for developing a purification method.

Analytical Methods

High-Performance Liquid Chromatography (HPLC):

Analytical HPLC is a standard method for the determination and quantification of corticosteroids.[8][9][10]

-

Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm) is generally effective.[8][9]

-

Mobile Phase: An isocratic or gradient system of acetonitrile and water is commonly used.[8][9] The addition of a small amount of acid, such as sulfuric acid, can improve peak shape.[8]

-

Detection: UV detection at the λmax of the compound, which is 244 nm for this compound, is appropriate.[1][3][8][9]

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H and ¹³C NMR spectroscopy are essential for the structural elucidation and purity assessment of steroids.[1][4][11][12][13]

-

Sample Preparation: The compound should be dissolved in a suitable deuterated solvent, such as DMSO-d₆ or CDCl₃, based on its solubility.

-

Data Acquisition: Standard 1D ¹H and ¹³C spectra, along with 2D correlation experiments like COSY and HSQC, can provide a complete assignment of the proton and carbon signals.[11]

Presumed Mechanism of Action: Glucocorticoid Receptor Signaling

While no specific studies on the mechanism of action of this compound were identified, as a corticosteroid, it is presumed to exert its biological effects through the glucocorticoid receptor (GR) signaling pathway. The 21-acetate group generally decreases the binding affinity for the glucocorticoid receptor compared to the parent 21-hydroxy steroid.[9]

The generalized signaling pathway for glucocorticoids is as follows:

-

Ligand Binding: The steroid hormone diffuses across the cell membrane and binds to the glucocorticoid receptor located in the cytoplasm.

-

Conformational Change and Translocation: Upon binding, the receptor undergoes a conformational change, dissociates from a chaperone protein complex, and translocates into the nucleus.

-

Gene Transcription Modulation: In the nucleus, the ligand-receptor complex binds to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes. This binding can either activate or repress gene transcription, leading to the physiological effects of the steroid.

A simplified representation of this pathway is provided in the diagram below.

Caption: Glucocorticoid Receptor Signaling Pathway.

Glucocorticoid Receptor Binding Assay

To experimentally determine the binding affinity of this compound to the glucocorticoid receptor, a competitive binding assay can be performed.

Principle: This assay measures the ability of the unlabeled test compound (this compound) to compete with a fluorescently labeled glucocorticoid for binding to the glucocorticoid receptor.[14][15]

General Protocol Outline:

-

Reagents:

-

Recombinant human glucocorticoid receptor.

-

Fluorescently labeled glucocorticoid ligand (e.g., Fluormone™ GS Red).

-

Assay buffer.

-

Test compound (this compound) at various concentrations.

-

Positive control (e.g., dexamethasone).

-

-

Procedure:

-

In a microplate, combine the glucocorticoid receptor, the fluorescent ligand, and the test compound or control.

-

Incubate at room temperature to allow binding to reach equilibrium.

-

Measure the fluorescence polarization of the samples. A decrease in polarization indicates displacement of the fluorescent ligand by the test compound.

-

-

Data Analysis:

-

The data is used to generate a competition curve, from which the IC₅₀ (the concentration of the test compound that inhibits 50% of the fluorescent ligand binding) can be determined. This value is indicative of the binding affinity of the test compound.

-

The following diagram illustrates the workflow of a typical glucocorticoid receptor competitor assay.

Caption: Glucocorticoid Receptor Binding Assay Workflow.

References

- 1. tandfonline.com [tandfonline.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. caymanchem.com [caymanchem.com]

- 4. chem.uzh.ch [chem.uzh.ch]

- 5. 21-Hydroxypregna-1,4-diene-3,11,20-trione: a biliary metabolite of a cartilaginous fish, Raja sp - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. CN102827230A - Preparation method of hydrocortisone acetate - Google Patents [patents.google.com]

- 7. agilent.com [agilent.com]

- 8. HPLC Method for Separating Corticosteroids such as Prednisone, Prednisolone and Methylprednisolone on Primesep B Column | SIELC Technologies [sielc.com]

- 9. academic.oup.com [academic.oup.com]

- 10. Analysis of corticosteroids in urine by HPLC and thermospray LC/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. A survey of the high-field 1H NMR spectra of the steroid hormones, their hydroxylated derivatives, and related compounds - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 12. researchgate.net [researchgate.net]

- 13. diva-portal.org [diva-portal.org]

- 14. tools.thermofisher.com [tools.thermofisher.com]

- 15. Assay in Summary_ki [bindingdb.org]

An In-depth Technical Guide to 1-Dehydrocorticosterone 21-Acetate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-Dehydrocorticosterone 21-Acetate (CAS Number: 58652-04-3), a synthetic corticosteroid. While specific research on this compound is limited, this document extrapolates from the well-established principles of glucocorticoid action to provide a foundational understanding for researchers. This guide covers the compound's chemical identity, physicochemical properties, and the presumed mechanism of action based on its structural similarity to other corticosteroids. Detailed experimental protocols for analogous compounds are provided to facilitate future research, alongside structured data tables and visualizations to guide experimental design and data interpretation.

Introduction

This compound is a synthetic steroid and an acetylated derivative of corticosterone, dehydrogenated at the one position.[1][2][3] Structurally, it belongs to the glucocorticoid class of steroid hormones, which are potent regulators of a wide array of physiological processes, including metabolism, immune function, and inflammation.[1] Glucocorticoids are among the most widely prescribed anti-inflammatory drugs globally.[4] Due to the limited availability of specific data for this compound, this guide will leverage the extensive knowledge of the glucocorticoid class to infer its likely biological activities and provide a framework for its scientific investigation.

Chemical and Physical Properties

A summary of the known chemical and physical properties of this compound is presented in Table 1. This information is crucial for its handling, formulation, and use in experimental settings.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 58652-04-3 | |

| Molecular Formula | C₂₃H₃₀O₅ | |

| Molecular Weight | 386.48 g/mol | |

| IUPAC Name | [2-[(8S,9S,10R,11S,13S,14S,17R)-11-hydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate | |

| Synonyms | 11β,21-Dihydroxypregna-1,4-diene-3,20-dione 21-acetate | |

| Appearance | Solid | |

| Purity | ≥98% | |

| Storage Temperature | -20°C |

Note: This table is populated with publicly available data. Further characterization is recommended upon acquisition of the compound.

Presumed Mechanism of Action: Glucocorticoid Receptor Signaling

As a glucocorticoid, this compound is expected to exert its effects primarily through the glucocorticoid receptor (GR), a ligand-activated transcription factor that is a member of the nuclear receptor superfamily.[5][6] The general mechanism of action for glucocorticoids involves both genomic and non-genomic pathways.

Genomic Mechanism

The genomic actions of glucocorticoids are mediated by the binding of the steroid to the cytosolic GR.[7] In its inactive state, the GR is part of a multiprotein complex that includes heat shock proteins (HSPs).[8] Upon ligand binding, the receptor undergoes a conformational change, dissociates from the HSPs, and translocates to the nucleus.[9]

Within the nucleus, the activated GR can modulate gene expression through two primary mechanisms:

-

Transactivation: The GR homodimer binds to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes, leading to the increased transcription of anti-inflammatory proteins.[4][10]

-

Transrepression: The GR monomer interacts with and inhibits the activity of pro-inflammatory transcription factors, such as NF-κB and AP-1, thereby suppressing the expression of inflammatory genes like cytokines, chemokines, and adhesion molecules.[11][12][13]

The anti-inflammatory effects of glucocorticoids are largely attributed to transrepression, while many of the adverse side effects are linked to transactivation.[11]

References

- 1. Corticosteroids-Mechanisms of Action in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. 1-Dehydrocorticosterone 21-acetate_TargetMol [targetmol.com]

- 4. Anti-inflammatory actions of glucocorticoids: molecular mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Corticosteroids - mechanisms of action - Australian Prescriber [australianprescriber.tg.org.au]

- 6. The Biology of the Glucocorticoid Receptor: New Signaling Mechanisms in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Glucocorticoid receptor signaling in health and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Frontiers | New insights in glucocorticoid receptor signaling – more than just a ligand binding receptor [frontiersin.org]

- 10. academic.oup.com [academic.oup.com]

- 11. Dissociation of transactivation from transrepression by a selective glucocorticoid receptor agonist leads to separation of therapeutic effects from side effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pnas.org [pnas.org]

- 13. Transrepression - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Molecular Structure of 1-Dehydrocorticosterone 21-Acetate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, and relevant experimental methodologies for 1-Dehydrocorticosterone 21-Acetate. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug development and steroid chemistry.

Molecular Structure and Identification

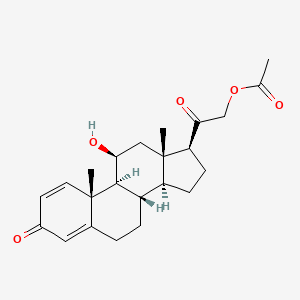

This compound, also known as 11β,21-Dihydroxypregna-1,4-diene-3,20-dione Acetate (B1210297), is a synthetic pregnane (B1235032) steroid and a derivative of corticosterone.[1][2] Its fundamental structure consists of a four-ring steroid nucleus (cyclopentanoperhydrophenanthrene) with specific functional group modifications that dictate its chemical properties and potential biological activity.

The key structural features include a double bond between carbons 1 and 2 of the A-ring (the "1-dehydro" feature), a hydroxyl group at position 11, a ketone group at position 3 and 20, and an acetate ester at position 21.[2][3]

Table 1: Compound Identification

| Identifier | Value |

| IUPAC Name | (11β)-21-(acetyloxy)-11-hydroxypregna-1,4-diene-3,20-dione[2] |

| CAS Number | 58652-04-3[2][4] |

| Molecular Formula | C₂₃H₃₀O₅[4][5] |

| Molecular Weight | 386.48 g/mol [4][5] |

| Synonyms | 1-DHC 21-acetate, 11β,21-Dihydroxypregna-1,4-diene-3,20-dione Acetate[2] |

| InChI | InChI=1S/C23H30O5/c1-13(24)28-12-20(27)18-7-6-17-16-5-4-14-10-15(25)8-9-22(14,2)21(16)19(26)11-23(17,18)3/h8-10,16-19,21,26H,4-7,11-12H2,1-3H3/t16-,17-,18+,19-,21+,22-,23-/m0/s1[2] |

| SMILES | C[C@@]12--INVALID-LINK--C2(C)O |

Physicochemical Properties

The physicochemical properties of this compound are crucial for its handling, formulation, and understanding its behavior in biological systems.

Table 2: Physicochemical Data

| Property | Value |

| Physical State | Solid[2] |

| Solubility | DMF: 16 mg/mL[2]DMSO: 12 mg/mL[2]Ethanol: 2 mg/mL[2]PBS (pH 7.2): 0.30 mg/mL[2] |

| UV Maximum (λmax) | 244 nm[2] |

| Storage Temperature | -20°C[2] |

Experimental Protocols

Synthesis: Dehydrogenation of Corticosterone 21-Acetate

A common method for introducing a C1-C2 double bond in the A-ring of a steroid is through microbial or chemical dehydrogenation.

Objective: To synthesize this compound from Corticosterone 21-Acetate.

Materials:

-

Corticosterone 21-Acetate

-

Suitable microorganism (e.g., Arthrobacter simplex) or chemical dehydrogenating agent (e.g., selenium dioxide)

-

Appropriate culture medium or reaction solvent (e.g., dioxane)

-

Extraction solvent (e.g., ethyl acetate)

-

Drying agent (e.g., anhydrous sodium sulfate)

-

Standard laboratory glassware and equipment

Procedure (Microbial Dehydrogenation - Conceptual):

-

Prepare a sterile culture medium and inoculate with a suitable microorganism known for 1-dehydrogenation of steroids.

-

Incubate the culture under optimal growth conditions (temperature, pH, aeration).

-

Introduce a solution of Corticosterone 21-Acetate to the culture.

-

Monitor the biotransformation process using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Once the reaction is complete, terminate the fermentation and extract the product from the culture broth using an appropriate organic solvent.

-

Wash the organic extract with water and brine, then dry over an anhydrous salt.

-

Evaporate the solvent under reduced pressure to obtain the crude product.

Purification: High-Performance Liquid Chromatography (HPLC)

Purification of the crude product is essential to isolate this compound from starting material, byproducts, and other impurities.

Objective: To purify this compound using preparative HPLC.

Instrumentation and Materials:

-

Preparative HPLC system with a UV detector

-

C18 reverse-phase column

-

Mobile phase: Acetonitrile/Water or Methanol/Water gradient

-

Filtered and degassed solvents

-

Crude this compound dissolved in a suitable solvent

Procedure:

-

Dissolve the crude product in a minimal amount of the mobile phase or a compatible solvent.

-

Equilibrate the preparative HPLC column with the initial mobile phase conditions.

-

Inject the sample onto the column.

-

Run a gradient elution to separate the components. Monitor the elution profile at 244 nm.

-

Collect the fractions corresponding to the peak of this compound.

-

Combine the pure fractions and evaporate the solvent to yield the purified product.

Analysis: Purity and Identity Confirmation

The purity and identity of the synthesized compound should be confirmed using analytical techniques.

Objective: To confirm the purity and identity of the synthesized this compound.

Methods:

-

Analytical HPLC: To determine the purity of the final product. A sharp, single peak at the expected retention time indicates high purity.

-

Mass Spectrometry (MS): To confirm the molecular weight of the compound. The expected molecular ion peak for C₂₃H₃₀O₅ should be observed.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the detailed molecular structure and confirm the presence of all functional groups and their stereochemistry.

Biological Activity and Signaling Pathways

This compound is a synthetic corticosteroid. Corticosteroids exert their effects by binding to intracellular glucocorticoid receptors (GR) and mineralocorticoid receptors (MR).

The presence of the 21-acetate group is known to influence the binding affinity of corticosteroids to their receptors. Studies have shown that 21-acetoxy substitution on corticosteroids can decrease their affinity for the glucocorticoid receptor. This suggests that this compound may act as a pro-drug, requiring in vivo hydrolysis of the acetate group to yield the more active 21-hydroxyl form before effectively binding to corticosteroid receptors.

The general signaling pathway for corticosteroids is initiated by their passive diffusion across the cell membrane and subsequent binding to the cytosolic receptor. This binding event triggers a conformational change in the receptor, leading to the dissociation of chaperone proteins. The activated steroid-receptor complex then translocates to the nucleus, where it binds to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes. This interaction modulates the transcription of these genes, leading to the physiological and therapeutic effects of the corticosteroid.

Visualizations

References

The Discovery and Synthesis of 1-Dehydrocorticosterone 21-Acetate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Dehydrocorticosterone 21-acetate, a synthetic steroid derivative, has been a subject of interest primarily as a precursor in the synthesis of various corticosteroid metabolites. This technical guide provides a comprehensive overview of the discovery, synthesis, and physicochemical properties of this compound. Detailed experimental protocols for its synthesis via microbial dehydrogenation are presented, along with a summary of its known quantitative data. Furthermore, this document explores the potential biological activities of this compound by examining the signaling pathways of related corticosteroids, providing a foundation for future research and drug development endeavors.

Introduction

This compound, systematically named 21-(acetyloxy)-11β-hydroxypregna-1,4-diene-3,20-dione, is an acetylated derivative of corticosterone (B1669441) characterized by a double bond at the C1 position.[1][2] Its primary significance in the scientific literature stems from its role as a key intermediate in the chemical synthesis of other steroids. Notably, it was utilized as a precursor in the synthesis of 21-hydroxypregna-1,4-diene-3,11,20-trione, a metabolite of 1α-hydroxycorticosterone identified in skate bile.[1][2] While not extensively studied for its own biological effects, its structural similarity to potent glucocorticoids suggests potential interactions with corticosteroid receptors. This guide aims to consolidate the available technical information on this compound to facilitate further investigation into its properties and applications.

Physicochemical Properties

A summary of the known quantitative data for this compound is presented in Table 1.

| Property | Value | Reference(s) |

| Molecular Formula | C₂₃H₃₀O₅ | [2] |

| Molecular Weight | 386.5 g/mol | [2] |

| CAS Number | 58652-04-3 | [2] |

| Appearance | Solid | [2] |

| UV Maximum (λmax) | 244 nm | [2] |

| Storage Temperature | -20°C | [2] |

Synthesis of this compound

The synthesis of this compound is not explicitly detailed in readily available literature with the specificity of a full experimental protocol. However, based on established methods for the Δ¹-dehydrogenation of corticosteroids, a viable synthetic route involves the microbial transformation of corticosterone 21-acetate. Microorganisms such as Arthrobacter simplex are known to efficiently catalyze the introduction of a double bond at the C1-C2 position of the steroid nucleus.[3]

Experimental Protocol: Microbial Δ¹-Dehydrogenation of Corticosterone 21-Acetate

This protocol is a representative procedure based on known microbial dehydrogenation methods for corticosteroids.

3.1.1. Materials and Reagents

-

Corticosterone 21-acetate

-

Arthrobacter simplex (e.g., ATCC 6946)

-

Yeast extract

-

Glucose

-

Dipotassium hydrogen phosphate (B84403) (K₂HPO₄)

-

Magnesium sulfate (B86663) heptahydrate (MgSO₄·7H₂O)

-

Ferrous sulfate heptahydrate (FeSO₄·7H₂O)

-

Soybean meal

-

Ethyl acetate (B1210297)

-

Silica (B1680970) gel for column chromatography

3.1.2. Equipment

-

Shaking incubator

-

Autoclave

-

Centrifuge

-

Rotary evaporator

-

Chromatography columns

-

Standard laboratory glassware

3.1.3. Procedure

-

Culture Preparation: Prepare a culture medium containing yeast extract (1 g/L), glucose (10 g/L), K₂HPO₄ (0.5 g/L), MgSO₄·7H₂O (0.5 g/L), FeSO₄·7H₂O (0.01 g/L), and soybean meal (5 g/L). Adjust the pH to 7.0. Sterilize the medium by autoclaving. Inoculate the sterile medium with a culture of Arthrobacter simplex and incubate at 30°C with shaking (200 rpm) for 24-48 hours to obtain a seed culture.

-

Biotransformation: Inoculate a larger volume of the sterile production medium with the seed culture. Add corticosterone 21-acetate (dissolved in a minimal amount of a water-miscible solvent like methanol or dimethylformamide) to the culture to a final concentration of 0.5-1.0 g/L. Continue the incubation under the same conditions for 24-72 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Extraction: After the reaction is complete (as determined by TLC), harvest the culture broth and centrifuge to separate the biomass. Extract the supernatant with an equal volume of ethyl acetate three times. Combine the organic extracts.

-

Purification: Dry the combined organic extracts over anhydrous sodium sulfate and evaporate the solvent under reduced pressure using a rotary evaporator. Purify the resulting crude product by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane (B92381) to yield pure this compound.

-

Characterization: Confirm the identity and purity of the product using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), and determine the melting point.

Synthesis Workflow

References

In Vitro Profile of 1-Dehydrocorticosterone 21-Acetate: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Dehydrocorticosterone 21-Acetate is a steroid molecule structurally related to corticosteroids. Despite its availability for research purposes, a comprehensive review of the scientific literature reveals a notable absence of specific in vitro studies detailing its biological activity, mechanism of action, and dose-response relationships in cellular models. This technical guide synthesizes the available physicochemical data for this compound. Due to the lack of direct experimental evidence, this paper presents a hypothesized mechanism of action based on the well-established signaling pathways of structurally similar glucocorticoids. Furthermore, a generalized experimental workflow is proposed for future in vitro investigations aimed at characterizing the bioactivity of this compound. This document serves as a foundational resource for researchers interested in exploring the potential pharmacological profile of this compound.

Introduction

This compound is an acetylated derivative of corticosterone, characterized by a dehydrogenation at the one position.[1][2] It is primarily documented in the scientific literature as a precursor in the chemical synthesis of other steroid molecules, such as 21-hydroxypregna-1,4-diene-3,11,20-trione, a metabolite identified in skates.[1][2] While its chemical properties are defined, there is a significant gap in the understanding of its intrinsic biological effects at the cellular level. This guide aims to consolidate the known information and provide a theoretical framework for its potential mechanism of action and future in vitro research.

Physicochemical Properties

A summary of the available chemical and physical data for this compound is presented below. This information is crucial for designing and executing in vitro experiments, particularly for ensuring accurate compound handling and solubility in cell culture media.

| Property | Value | Reference |

| Molecular Formula | C₂₃H₃₀O₅ | [2][3] |

| Molecular Weight | 386.5 g/mol | [2] |

| CAS Number | 58652-04-3 | [2] |

| Synonyms | 1-DHC 21-acetate, 11β,21-Dihydroxypregna-1,4-diene-3,20-dione Acetate | [2] |

| Appearance | Solid | [2] |

| Purity | ≥98% | [2] |

| Solubility | DMF: 16 mg/ml, DMSO: 12 mg/ml, Ethanol: 2 mg/ml, PBS (pH 7.2): 0.30 mg/ml | [2] |

| Storage Temperature | -20°C | [2] |

| Stability | ≥ 4 years (at -20°C) | [2] |

Hypothesized Mechanism of Action: Glucocorticoid Receptor Signaling

Given its structural similarity to endogenous corticosteroids, it is hypothesized that this compound may exert its biological effects through the glucocorticoid receptor (GR) signaling pathway. This pathway is a primary mechanism by which glucocorticoids regulate a wide array of physiological processes, including inflammation, metabolism, and immune responses.

The proposed signaling cascade is as follows:

-

Cellular Entry: Due to its lipophilic nature, this compound is expected to passively diffuse across the cell membrane into the cytoplasm.

-

Receptor Binding: In the cytoplasm, the compound may bind to the cytosolic glucocorticoid receptor, which is part of a multiprotein complex including heat shock proteins (HSPs).

-

Conformational Change and Translocation: Ligand binding is anticipated to induce a conformational change in the GR, leading to the dissociation of the HSPs. This activated ligand-receptor complex would then translocate into the nucleus.

-

Gene Transcription Modulation: Within the nucleus, the activated complex can either homodimerize and bind to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes to activate their transcription (transactivation), or it can interact with other transcription factors, such as NF-κB and AP-1, to repress the expression of pro-inflammatory genes (transrepression).

This proposed mechanism, if validated, would classify this compound as a potential modulator of inflammatory and immune responses.

References

The Strategic Role of 1-Dehydrocorticosterone 21-Acetate in Steroidal Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Dehydrocorticosterone 21-Acetate, a derivative of the naturally occurring corticosteroid corticosterone, serves as a valuable precursor in the synthesis of various steroidal compounds. Its unique structural features, including the C1-C2 double bond, make it a versatile starting material for the introduction of further functionalities and modifications of the steroid nucleus. This technical guide provides an in-depth analysis of the use of this compound in key synthetic transformations, including its conversion to 21-hydroxypregna-1,4-diene-3,11,20-trione (B1220801) and its role as a potential intermediate in the synthesis of Deflazacort metabolites. Detailed experimental methodologies, quantitative data, and visualizations of synthetic and biological pathways are presented to facilitate further research and development in the field of steroid chemistry.

Introduction

This compound is a synthetic steroid characterized by a pregnane (B1235032) skeleton with a double bond between carbons 1 and 2 of the A ring. This feature is crucial as it is a common structural motif in many potent synthetic corticosteroids. The presence of the 21-acetate group provides a handle for further chemical manipulation, while the 11β-hydroxyl group can be a site for oxidation to introduce an 11-keto functionality, a key step in the synthesis of various active pharmaceutical ingredients (APIs). This guide will explore the synthetic utility of this precursor, focusing on established and potential transformations.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of this compound is essential for its application in synthesis. Key properties are summarized in the table below.

| Property | Value |

| Chemical Name | 21-(acetyloxy)-11β-hydroxy-pregna-1,4-diene-3,20-dione |

| Synonyms | 1-DHC 21-acetate, 11β,21-Dihydroxypregna-1,4-diene-3,20-dione Acetate |

| CAS Number | 58652-04-3 |

| Molecular Formula | C₂₃H₃₀O₅ |

| Molecular Weight | 386.48 g/mol |

| Appearance | Solid |

| Purity | ≥98% |

Synthetic Applications

Synthesis of 21-hydroxypregna-1,4-diene-3,11,20-trione

One of the primary applications of this compound is its oxidation to 21-hydroxypregna-1,4-diene-3,11,20-trione. This transformation involves the selective oxidation of the 11β-hydroxyl group to an 11-keto group. This reaction is a fundamental step in the synthesis of many corticosteroids.

The following protocol is adapted from established methods for the oxidation of 11-hydroxysteroids to 11-ketosteroids using chromic acid[1]. While the specific example in the cited patent uses hydrocortisone (B1673445) 21-acetate, the procedure is directly applicable to this compound due to the identical functionality at the C-11 position.

Materials:

-

This compound

-

Chromic acid reagent (prepared by adding chromium trioxide to sulfuric acid and water)

-

Deionized water

Procedure:

-

Suspend 10 g of this compound in 25 ml of acetone in a reaction flask equipped with a stirrer and a thermometer.

-

With continuous stirring, slowly add 11 ml of the chromic acid reagent to the suspension over a period of approximately 5 minutes.

-

The temperature of the reaction mixture will rise. Monitor the temperature and maintain it within a range of 40-60°C.

-

After the addition is complete, continue stirring the reaction mixture for an additional 10 minutes.

-

Cool the reaction mixture to approximately 15°C.

-

Filter the precipitated product.

-

Thoroughly wash the filter cake with deionized water.

-

Dry the product in a vacuum oven at 95°C to obtain 21-hydroxypregna-1,4-diene-3,11,20-trione.

Expected Yield: Based on analogous reactions, yields are expected to be in the range of 80-90%[1].

Quantitative Data:

| Reactant | Product | Reagent | Solvent | Temperature | Reaction Time | Yield |

| This compound | 21-hydroxypregna-1,4-diene-3,11,20-trione | Chromic Acid | Acetone | 40-60°C | 15 minutes | ~84% (estimated)[1] |

Synthetic Workflow:

Intermediate in the Synthesis of a 6β-Hydroxy-21-desacetyl Deflazacort Metabolite

A structurally related derivative, 1-Dehydrocorticosterone 16-Hydroxyl 17-Acetamide 21-Acetate, has been identified as an intermediate in the synthesis of 6β-Hydroxy-21-desacetyl Deflazacort, a major metabolite of the corticosteroid Deflazacort[2][3]. The synthesis of this intermediate from this compound would involve a multi-step process to introduce the 16-hydroxyl and 17-acetamide functionalities.

-

Protection of the 3- and 20-keto groups: To prevent unwanted side reactions.

-

Introduction of the 16α-hydroxyl group: This can be achieved through various methods, including microbial hydroxylation or chemical synthesis involving epoxidation followed by ring-opening.

-

Formation of the oxazoline (B21484) ring at the 16 and 17 positions: This is a key step in the synthesis of Deflazacort and its derivatives.

-

Introduction of the acetamide (B32628) group.

-

Deprotection of the keto groups.

Logical Relationship for Synthesis:

Biological Context: Glucocorticoid Signaling Pathways

The synthetic products derived from this compound are expected to exert their biological effects primarily through the glucocorticoid receptor (GR). Understanding the signaling pathways of the GR is crucial for the development of new corticosteroid drugs with improved efficacy and reduced side effects.

Glucocorticoid signaling can be broadly divided into genomic and non-genomic pathways.

Genomic Signaling Pathway

The classical genomic pathway involves the binding of the corticosteroid to the cytosolic GR, which is part of a multiprotein complex. Upon ligand binding, the receptor undergoes a conformational change, dissociates from the complex, and translocates to the nucleus. In the nucleus, the GR dimerizes and binds to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes, leading to the transactivation or transrepression of gene expression.

Non-Genomic Signaling Pathway

In addition to the slower genomic effects, corticosteroids can also elicit rapid, non-genomic responses. These effects are mediated by membrane-bound GRs or through interactions with other signaling molecules in the cytoplasm. These rapid actions can influence various cellular processes, including ion transport and the activity of signaling kinases.

Conclusion

This compound is a precursor with significant potential in the synthesis of valuable corticosteroid derivatives. The well-established oxidation of its 11β-hydroxyl group provides a reliable route to 11-keto steroids. Furthermore, its potential as a starting material for the synthesis of complex molecules like Deflazacort metabolites highlights its versatility. A thorough understanding of the synthetic methodologies and the biological pathways of the resulting compounds is paramount for leveraging this precursor in the development of novel therapeutics. This guide provides a foundational framework for researchers to explore and expand upon the synthetic and pharmacological applications of this compound. Further research into detailed reaction kinetics, optimization of reaction conditions, and the biological activities of its derivatives will undoubtedly unveil new opportunities in steroid drug discovery.

References

An In-Depth Technical Guide to 1-Dehydrocorticosterone 21-Acetate and its Metabolites

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Dehydrocorticosterone 21-acetate is a synthetic corticosteroid, an acetylated and dehydrogenated derivative of corticosterone (B1669441).[1][2] While specific research on its metabolic fate is limited, this guide provides a comprehensive overview of its presumed metabolic pathways, potential metabolites, and the experimental methodologies required for their identification and quantification. By drawing parallels with structurally similar corticosteroids like prednisolone (B192156) acetate (B1210297) and corticosterone, this document offers a predictive framework for its biotransformation. Furthermore, it outlines the general signaling pathways through which glucocorticoids exert their effects and presents a standardized workflow for metabolic studies.

Introduction

This compound (C₂₃H₃₀O₅, Molar Mass: 386.5 g/mol ) is a synthetic steroid with potential glucocorticoid activity.[2] Understanding its metabolism is crucial for elucidating its pharmacokinetic and pharmacodynamic properties, which is a critical step in drug development. This guide synthesizes the available information on related compounds to project the metabolic profile of this compound and provides detailed experimental approaches for its investigation.

Predicted Metabolic Pathways

Based on the metabolism of other corticosteroids, the biotransformation of this compound is expected to proceed through two primary phases.

Phase I Metabolism: This phase involves enzymatic modifications that introduce or expose functional groups. For this compound, the key predicted reactions are:

-

Ester Hydrolysis: The initial and rapid step is likely the hydrolysis of the 21-acetate group by esterases to yield the active metabolite, 1-Dehydrocorticosterone.

-

Redox Reactions: The ketone and hydroxyl groups on the steroid nucleus are susceptible to oxidoreductases. The 11-keto group can be reduced to a hydroxyl group, and the 20-keto group can be reduced to a hydroxyl group, leading to various dihydro- and tetrahydro-metabolites. The enzyme 11β-hydroxysteroid dehydrogenase (11β-HSD) is crucial in the interconversion of 11-keto and 11β-hydroxy steroids.[3][4][5]

Phase II Metabolism: This phase involves the conjugation of the parent compound or its Phase I metabolites with endogenous molecules to increase their water solubility and facilitate their excretion.[6] Common conjugation reactions for steroids include:

-

Glucuronidation: Addition of glucuronic acid, primarily in the liver.

-

Sulfation: Addition of a sulfate (B86663) group.

A proposed metabolic pathway for this compound is illustrated below.

Caption: Proposed metabolic pathway of this compound.

Quantitative Data of Potential Metabolites

Direct quantitative data for the metabolites of this compound are not available in the current literature. However, pharmacokinetic studies of the structurally similar prednisolone acetate in dogs provide a useful reference. Following topical administration of 1% prednisolone acetate ophthalmic suspension, both the prodrug (prednisolone acetate) and the active metabolite (prednisolone) were detected in tear film and plasma.[7][8][9]

| Analyte | Matrix | Cmax (µg/mL) | Tmax (min) | AUC (min*µg/mL) |

| Prednisolone Acetate + Prednisolone (1 drop) | Tear Film | 3080 ± 475 | 0 | 27604 ± 10002 |

| Prednisolone Acetate + Prednisolone (2 drops) | Tear Film | 3160 ± 404 | 0 | 38331 ± 12026 |

Table 1: Pharmacokinetic Parameters of Prednisolone and its Acetate in Canine Tear Film. [7][9]

| Analyte | Matrix | Mean Concentration (ng/mL) |

| Prednisolone Acetate + Prednisolone (1 drop) | Plasma | 17.0 ± 11.0 |

| Prednisolone Acetate + Prednisolone (2 drops) | Plasma | 20.0 ± 17.1 |

Table 2: Mean Plasma Concentrations of Prednisolone and its Acetate in Dogs. [7][8]

Experimental Protocols

To investigate the metabolism of this compound, a combination of in vitro and in vivo studies is recommended.

In Vitro Metabolism using Liver Microsomes

This protocol is designed to identify Phase I metabolites.

Objective: To determine the metabolic stability and identify the primary metabolites of this compound in liver microsomes.

Materials:

-

This compound

-

Pooled human, rat, or mouse liver microsomes

-

NADPH regenerating system (e.g., G6P, G6PDH, NADP+)

-

Phosphate (B84403) buffer (pH 7.4)

-

Acetonitrile (ACN)

-

LC-MS/MS system

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

In a microcentrifuge tube, combine liver microsomes, phosphate buffer, and the NADPH regenerating system.

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiate the reaction by adding the this compound stock solution to a final concentration of 1 µM.

-

Incubate at 37°C, taking aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).

-

Stop the reaction by adding an equal volume of cold acetonitrile.

-

Centrifuge to precipitate proteins.

-

Analyze the supernatant by LC-MS/MS to quantify the parent compound and identify metabolites.

Caption: Workflow for in vitro metabolism studies using liver microsomes.

In Vivo Metabolism Study in Rats

This protocol is designed to identify both Phase I and Phase II metabolites in a living organism.

Objective: To identify and quantify the metabolites of this compound in rat plasma and urine following oral administration.

Materials:

-

This compound

-

Sprague-Dawley rats

-

Metabolic cages for urine and feces collection

-

Vehicle for oral administration (e.g., 0.5% carboxymethylcellulose)

-

Blood collection supplies (e.g., heparinized tubes)

-

Solid-phase extraction (SPE) cartridges

-

LC-MS/MS system

Procedure:

-

Acclimate rats to metabolic cages.

-

Administer a single oral dose of this compound.

-

Collect blood samples at various time points (e.g., 0.5, 1, 2, 4, 8, 24 hours) via tail vein or retro-orbital sinus.

-

Separate plasma by centrifugation.

-

Collect urine and feces for 24 or 48 hours.

-

Prepare plasma and urine samples for analysis using SPE to extract the analytes.

-

Analyze the extracts by LC-MS/MS for the identification and quantification of the parent compound and its metabolites.

Signaling Pathways

As a glucocorticoid, this compound is expected to exert its effects primarily through the glucocorticoid receptor (GR), a ligand-activated transcription factor.[10]

Genomic Signaling:

-

Binding and Translocation: The steroid binds to the cytoplasmic GR, causing a conformational change and dissociation from a chaperone protein complex.

-

Dimerization and Nuclear Entry: The activated GR-ligand complex dimerizes and translocates to the nucleus.

-

Gene Regulation: In the nucleus, the GR dimer binds to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes, thereby upregulating or downregulating their transcription.[11]

Non-Genomic Signaling: Glucocorticoids can also induce rapid, non-genomic effects through membrane-bound GRs or interactions with other signaling pathways, such as the PI3K/Akt and MAPK pathways.[11]

Caption: Simplified overview of the glucocorticoid receptor signaling pathway.

Conclusion

While direct experimental data on this compound is scarce, a robust understanding of its potential metabolism and mechanism of action can be inferred from its structural similarity to other well-characterized corticosteroids. The proposed metabolic pathways, involving hydrolysis, redox reactions, and conjugation, provide a solid foundation for future research. The experimental protocols outlined in this guide offer a systematic approach to definitively identify and quantify its metabolites and to elucidate its pharmacokinetic profile. Such studies are indispensable for the continued development and safe application of this and other novel steroid-based therapeutics.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. caymanchem.com [caymanchem.com]

- 3. dovepress.com [dovepress.com]

- 4. 11β-hydroxysteroid dehydrogenases: a growing multi-tasking family - PMC [pmc.ncbi.nlm.nih.gov]

- 5. taylorandfrancis.com [taylorandfrancis.com]

- 6. Pharmacokinetics of Corticosteroids - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Guide to Steroid Hormone Analysis for Biomedical Research - Creative Proteomics [metabolomics.creative-proteomics.com]

- 8. In vitro metabolism of [3H] corticosterone by mammary glands from lactating rats. Isolation and identification of 21-acyl[3H]corticosterone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. frontiersin.org [frontiersin.org]

- 10. Structural Analysis of the Glucocorticoid Receptor Ligand-Binding Domain in Complex with Triamcinolone Acetonide and a Fragment of the Atypical Coregulator, Small Heterodimer Partner - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Corticosterone metabolism by chicken follicle cells does not affect ovarian reproductive hormone synthesis in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for 1-Dehydrocorticosterone 21-Acetate

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Dehydrocorticosterone 21-Acetate is a synthetic corticosteroid, an acetylated derivative of corticosterone (B1669441) that is dehydrogenated at the one position.[1][2] While it has been used as a precursor in the synthesis of other steroid metabolites, detailed experimental protocols and biological activity data for this specific compound are not extensively documented in publicly available literature.[1][2] However, based on its structural similarity to other well-characterized glucocorticoids such as dexamethasone (B1670325) and hydrocortisone, it is predicted to exert its effects through interaction with the glucocorticoid receptor (GR).

These application notes provide a summary of the presumed mechanism of action and a series of detailed experimental protocols adapted from established methods for other glucocorticoids. These protocols can serve as a starting point for investigating the biological activity of this compound.

Predicted Mechanism of Action: Glucocorticoid Receptor Signaling

Glucocorticoids, upon entering the cell, bind to the cytosolic glucocorticoid receptor (GR), which is part of a multiprotein complex including heat shock proteins (HSPs).[3] Ligand binding induces a conformational change in the GR, leading to its dissociation from the HSPs and subsequent translocation into the nucleus.[2][4]

Once in the nucleus, the activated GR can modulate gene expression through several mechanisms:

-

Transactivation: The GR can bind directly to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes, leading to the increased transcription of anti-inflammatory proteins.[1]

-

Transrepression: The GR can interact with other transcription factors, such as NF-κB and AP-1, to inhibit their activity and thereby suppress the expression of pro-inflammatory genes.[5]

-

Non-genomic effects: Glucocorticoids can also elicit rapid, non-genomic effects through interactions with membrane-bound receptors or by modulating intracellular signaling cascades.[2][4][6]

Quantitative Data Summary

Due to the lack of specific experimental data for this compound, the following table summarizes the glucocorticoid receptor binding affinities for well-known corticosteroids, which can be used as a reference for comparison.

| Compound | Receptor Source | Assay Method | Binding Affinity (Kd or Ki) |

| Dexamethasone | Rat Liver Cytosol | Radioligand Binding Assay | ~3.9 nM (Kd) |

| Hydrocortisone | Human Recombinant GR | Radioligand Binding Assay | ~10-20 nM (Ki) |

| Corticosterone | Rat Brain Cytosol | Radioligand Binding Assay | ~2.5 nM (Kd) |

Note: These values are approximate and can vary depending on the specific experimental conditions.

Experimental Protocols

The following protocols are adapted from established methods for other glucocorticoids and can be applied to characterize the biological activity of this compound.

Protocol 1: Glucocorticoid Receptor Competitive Binding Assay

This protocol determines the ability of a test compound to compete with a radiolabeled glucocorticoid for binding to the GR.

Materials:

-

Test Compound: this compound

-

Reference Compound: Dexamethasone

-

Radioligand: [³H]Dexamethasone

-

Receptor Source: Cytosolic extract from cells or tissues expressing GR (e.g., A549 cells, rat liver)

-

Assay Buffer: Tris-HCl buffer with additives

-

Dextran-coated charcoal

-

Scintillation fluid and counter

Procedure:

-

Receptor Preparation: Prepare a cytosolic fraction from the chosen cell or tissue source by homogenization and ultracentrifugation.

-

Assay Setup: In microcentrifuge tubes, incubate a fixed concentration of the GR-containing cytosol with a fixed concentration of [³H]dexamethasone.

-